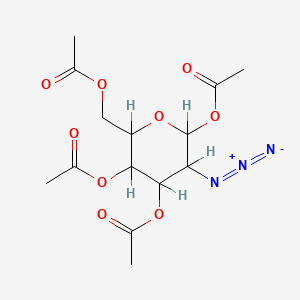

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose

概要

説明

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose: is a chemically modified sugar derivative. It is characterized by the presence of four acetyl groups and an azido group attached to the galactopyranose ring. This compound is significant in the field of glycobiology and synthetic chemistry due to its utility in various biochemical applications.

準備方法

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose typically involves the following steps :

Starting Material: The synthesis begins with D-galactosamine hydrochloride.

Diazo Transfer Reaction: The azido group is introduced using a diazo transfer reagent such as nonafluorobutanesulfonyl azide in the presence of a catalyst like copper sulfate and a base such as sodium bicarbonate.

Acetylation: The hydroxyl groups on the galactopyranose ring are acetylated using acetic anhydride and pyridine.

The reaction conditions are generally mild, and the process yields the desired compound with good efficiency. Industrial production methods may involve scaling up these reactions while ensuring safety and cost-effectiveness.

化学反応の分析

Glycosylation Reactions

The compound serves as a glycosyl donor for synthesizing galactosamine-containing oligosaccharides. Key methods include:

Trichloroacetimidate Activation

Glycosyl Halide Formation

Table 2: Glycosylation Outcomes

| Glycosyl Acceptor | Catalyst | Product | α:β Ratio | Yield | Source |

|---|---|---|---|---|---|

| Methanol | AgOTf | Methyl α-D-galactosaminide | 9:1 | 82% | |

| Benzyl alcohol | Hg(CN)₂ | Benzyl β-D-galactosaminide | 1:4 | 78% | |

| GlcNAc-thiazoline | - | Disaccharide mimetic | - | 68% |

Azide Reduction to Amine

The C2 azide is reduced to an amine, enabling access to galactosamine derivatives:

-

Reaction :

-

Conditions :

Deprotection of Acetyl Groups

Acetyl groups are cleaved under basic conditions to regenerate hydroxyls:

Stability and Handling

This compound’s versatility in click chemistry, glycosylation, and bioconjugation underpins its utility in drug discovery and glycobiology. Its well-characterized reactivity ensures reproducibility across synthetic workflows, as evidenced by peer-reviewed studies [1-10].

科学的研究の応用

Scientific Research Applications

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose has diverse applications in scientific research.

- Synthetic Chemistry: It serves as a key intermediate in synthesizing various glycosylated compounds, facilitating the development of new pharmaceuticals and biologically active molecules .

- Drug Development: Its azido group allows for click chemistry applications, making it valuable in the design of targeted drug delivery systems, enhancing the specificity and efficacy of treatments .

- Bioconjugation: The compound is used in bioconjugation processes, where it can be linked to proteins or other biomolecules, aiding in the creation of novel therapeutics and diagnostics .

- Glycobiology Research: It plays a significant role in studying carbohydrate-protein interactions, helping researchers understand cell signaling and immune responses .

- Studying Carbohydrate-Protein Interactions: The compound is employed in studying carbohydrate-protein interactions and cellular glycosylation processes.

- Medicine: It serves as a precursor for developing glycosylated drugs and diagnostic agents.

- Industry: The compound is utilized in the production of biocompatible materials and as a reagent in click chemistry.

This compound has potential biological activities and serves as an important intermediate in synthesizing various glycosylated compounds, holding promise in therapeutic applications, particularly in cancer treatment and glycoengineering.

Anticancer Properties

Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. In vitro assays indicate that the compound exhibits significant antiproliferative activity against colorectal (HCT-116) and breast (MCF-7) cancer cells. The mechanism appears to involve the induction of apoptosis, with higher rates of apoptotic cells observed compared to control groups.

Applications Table

作用機序

The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose involves its role as a glycosyl donor . The azido group facilitates selective glycosylation reactions by acting as a non-participating group, which helps in achieving stereoselectivity. Upon reduction, the azido group can be converted to an amine, allowing further functionalization. The acetyl groups protect the hydroxyl groups during reactions and can be removed under specific conditions to reveal reactive sites.

類似化合物との比較

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose can be compared with similar compounds such as :

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose: Similar in structure but differs in the configuration of the sugar ring.

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose: Similar in structure but with a different sugar base.

2-Azido-2-deoxy-3,4,6-tri-O-acetyl-D-galactopyranosyl acetate: Another azido sugar derivative with slight structural variations.

The uniqueness of this compound lies in its specific configuration and the presence of both azido and acetyl groups, which make it a versatile intermediate in synthetic and biological applications.

生物活性

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose (CAS Number: 67817-30-5) is a synthetic carbohydrate derivative that has garnered attention in biochemical research due to its potential biological activities. This compound serves as an important intermediate in the synthesis of various glycosylated compounds and holds promise in therapeutic applications, particularly in cancer treatment and glycoengineering.

The molecular formula of this compound is C₁₄H₁₉N₃O₉, with a molecular weight of 373.32 g/mol. It appears as a white crystalline solid with a melting point ranging from 120°C to 127°C. The specific rotation is reported as +100° (C=1 in CHCl₃) .

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₃O₉ |

| Molecular Weight | 373.32 g/mol |

| Melting Point | 120 - 127 °C |

| Specific Rotation | +100° (C=1 in CHCl₃) |

Anticancer Properties

Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. In vitro assays indicate that the compound exhibits significant antiproliferative activity against colorectal (HCT-116) and breast (MCF-7) cancer cells. The mechanism appears to involve the induction of apoptosis, with higher rates of apoptotic cells observed compared to control groups .

Case Study: Apoptosis Induction

In a controlled study, cancer cell lines treated with deprotected derivatives of this compound showed a marked increase in early and late apoptosis. Specifically, HCT-116 cells exhibited approximately 46% apoptosis after treatment with the compound over 24 hours . This suggests that the azido group may enhance cellular uptake and subsequent cytotoxicity.

Glycoconjugation and Glycoengineering

The compound is also utilized in glycoconjugation processes, where it can modify quinoline derivatives to improve their biological activity. Research indicates that glycoconjugates formed using this azido sugar demonstrate enhanced permeability through cell membranes via glucose transporter proteins (GLUT), suggesting potential applications in drug delivery systems .

Immunological Applications

This compound has been explored for its role in enhancing immune responses. Its structural properties allow it to function as an immunogenic agent when conjugated to proteins or peptides. This aspect is particularly relevant in vaccine development and immunotherapy strategies .

Synthesis and Derivatives

The synthesis of this compound typically involves acetylation and azidation reactions on galactopyranose derivatives. Various methods have been developed to optimize yields and minimize by-products. Notably, safer diazotransfer reagents have been identified that facilitate the conversion of hydroxyl groups into azides without compromising safety .

特性

IUPAC Name |

(3,4,6-triacetyloxy-5-azidooxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGHBQJLEHAMKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。